

# A Comprehensive Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid

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## Compound of Interest

Compound Name:	2-Fluoro-4,5-dimethoxybenzoic acid
CAS No.:	79474-35-4
Cat. No.:	B1297753

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This guide provides an in-depth overview of the physical and chemical properties of **2-Fluoro-4,5-dimethoxybenzoic acid**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into its characterization and application.

## Introduction: The Strategic Importance of Fluorinated Benzoic Acid Derivatives

**2-Fluoro-4,5-dimethoxybenzoic acid** (C<sub>9</sub>H<sub>9</sub>FO<sub>4</sub>) is a polysubstituted aromatic carboxylic acid. The strategic incorporation of a fluorine atom and two methoxy groups onto the benzoic acid scaffold imparts unique electronic and steric properties. In medicinal chemistry, the presence of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and pKa.[1] The methoxy groups further modulate the molecule's polarity and can participate in hydrogen bonding, influencing its interaction with biological targets. Consequently, this compound serves as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Fluoro-4,5-dimethoxybenzoic acid** is presented below. It is important to note that while some data is readily available from suppliers, other parameters, such as a precise melting point and specific solubility data, may require experimental determination for full characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>4</sub>	[1]
Molecular Weight	200.16 g/mol	[1]
CAS Number	79474-35-4	
Appearance	Solid	
Boiling Point	295.9 ± 35.0 °C at 760 mmHg	
Purity	Typically ≥97%	
Storage	Room temperature, dry conditions	[1]

## Experimental Determination of Physical Properties

To ensure the purity and identity of **2-Fluoro-4,5-dimethoxybenzoic acid** in a research setting, experimental verification of its physical properties is crucial. The following section outlines standard laboratory protocols for determining its melting point and solubility.

### Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol for Capillary Melting Point Determination:

- **Sample Preparation:** Ensure the **2-Fluoro-4,5-dimethoxybenzoic acid** sample is completely dry and finely powdered.

- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[2]
- Measurement:
  - Place the capillary tube into a calibrated melting point apparatus.[2]
  - If the approximate melting point is unknown, perform a rapid initial heating to determine a rough estimate.
  - For an accurate measurement, heat at a rate of approximately 10°C/minute until the temperature is about 20°C below the expected melting point.[3]
  - Decrease the heating rate to 1-2°C/minute.
  - Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[3]

## Solubility Profile

Understanding the solubility of **2-Fluoro-4,5-dimethoxybenzoic acid** in various solvents is essential for its use in synthesis, purification, and formulation. As a carboxylic acid, it is expected to be soluble in many organic solvents.

Protocol for Qualitative Solubility Determination:

- Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Procedure:
  - To a series of small test tubes, add approximately 10-20 mg of **2-Fluoro-4,5-dimethoxybenzoic acid**.
  - Add the selected solvent dropwise (e.g., 0.5 mL at a time) to each tube, vortexing or shaking after each addition.

- Visually observe if the solid dissolves completely.[4]
- Record the solubility as "soluble," "sparingly soluble," or "insoluble" at room temperature. For quantitative analysis, a gravimetric method or spectroscopic analysis of the saturated solution would be employed.[5]

## Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of **2-Fluoro-4,5-dimethoxybenzoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy:

- Expected Chemical Shifts ( $\delta$ ):
  - Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, above 10 ppm.
  - Aromatic Protons (Ar-H): Two singlets or doublets in the aromatic region (approximately 6.5-8.0 ppm), with coupling patterns influenced by the fluorine atom.
  - Methoxy Protons (-OCH<sub>3</sub>): Two distinct singlets, each integrating to 3H, likely in the range of 3.8-4.0 ppm.

<sup>13</sup>C NMR Spectroscopy:

- Expected Chemical Shifts ( $\delta$ ):
  - Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.
  - Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the fluorine and oxygen atoms will show characteristic shifts and C-F coupling.

- Methoxy Carbons (-OCH<sub>3</sub>): Two signals around 55-60 ppm.

General Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **2-Fluoro-4,5-dimethoxybenzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands (cm<sup>-1</sup>):

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm<sup>-1</sup>.
- C-O Stretch (Carboxylic Acid and Ethers): Absorptions in the 1200-1300 cm<sup>-1</sup> region.
- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm<sup>-1</sup> range.
- C-F Stretch: A strong absorption typically found in the 1000-1400 cm<sup>-1</sup> region.

Protocol for Solid-State IR Spectroscopy (Thin Film Method):

- Sample Preparation: Dissolve a small amount of **2-Fluoro-4,5-dimethoxybenzoic acid** in a volatile solvent (e.g., acetone or methylene chloride).[7]
- Film Casting: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film.[7]
- Spectral Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[7]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations:

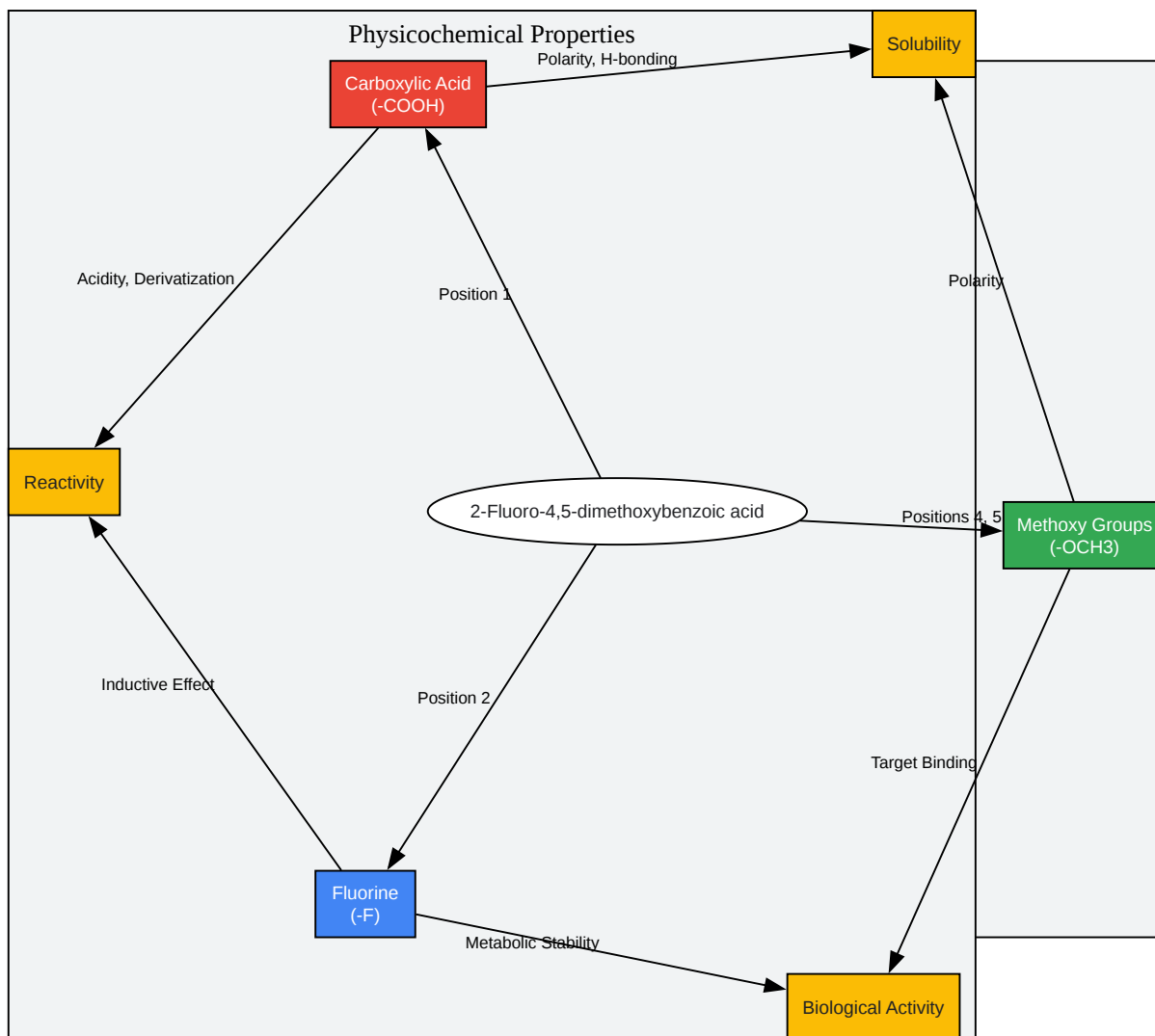
- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight of the compound ( $m/z = 200.16$ ).
- Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups such as  $-OH$ ,  $-COOH$ , and  $-OCH_3$ .

General Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.[8]
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.[8]

## Structure-Property Relationships

The interplay of the functional groups in **2-Fluoro-4,5-dimethoxybenzoic acid** dictates its overall physical and chemical properties.



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## Sources

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